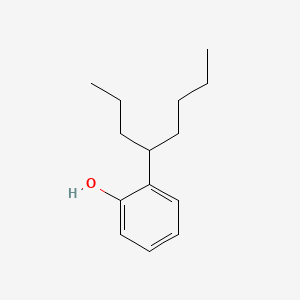

o-(1-Propylpentyl)phenol

Description

Contextualization of Phenols in Contemporary Organic Chemistry

Phenols are a class of organic compounds defined by a hydroxyl (–OH) group bonded directly to an aromatic hydrocarbon ring. wikipedia.org The simplest member of this class is phenol (B47542) itself (C₆H₅OH). wikipedia.org This structural arrangement confers distinct chemical properties that set phenols apart from aliphatic alcohols. Notably, phenols are significantly more acidic than alcohols, a property attributed to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized across the aromatic ring. wikipedia.org

This enhanced acidity and the electron-donating nature of the hydroxyl group make the aromatic ring highly reactive towards electrophilic aromatic substitution. wikipedia.orgtutoring-blog.co.uk The hydroxyl group acts as a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.com This reactivity is harnessed in a multitude of organic syntheses, allowing for the creation of a wide array of substituted aromatic compounds. tutoring-blog.co.uk Phenols serve as crucial precursors and intermediates in the synthesis of products ranging from plastics and resins, like Bakelite, to pharmaceuticals and detergents. wikipedia.orglibretexts.org

| Property | Description |

| Structure | Contains a hydroxyl (–OH) group directly attached to an aromatic ring. |

| Acidity | More acidic than typical alcohols (pKa ≈ 10-12), readily forming phenoxide ions. wikipedia.org |

| Reactivity | The aromatic ring is highly activated towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgbyjus.com |

| Applications | Key precursors for polymers, resins, pharmaceuticals, antiseptics, and other fine chemicals. wikipedia.orglibretexts.org |

Significance of Alkylphenols in Synthetic and Industrial Chemistry

Alkylphenols are a subclass of phenols that feature one or more alkyl chains attached to the aromatic ring. wikipedia.org These compounds are produced on a large scale industrially, typically through the alkylation of phenol with alkenes. wikipedia.org The length and branching of the alkyl chain, as well as its position (ortho, meta, or para) relative to the hydroxyl group, significantly influence the physical and chemical properties of the molecule, such as its solubility, melting point, and surfactant properties. ontosight.ai

Long-chain alkylphenols are of immense industrial importance. They are extensively used as precursors for the production of detergents, particularly through ethoxylation to form alkylphenol ethoxylates. wikipedia.org Furthermore, they are key building blocks in the manufacture of phenolic resins, antioxidants used to stabilize plastics and rubber, plasticizers, and fire-retardant materials. wikipedia.orgroadmaptozero.com Commercially significant examples include nonylphenol and octylphenol, which are used to produce resins, plastics, and stabilizers. panda.org The versatility and relatively low cost of alkylphenols have cemented their role as foundational chemicals in numerous industrial processes. ontosight.ai

| Industrial Sector | Application of Alkylphenols |

| Detergents & Surfactants | Precursors to alkylphenol ethoxylates, used in industrial and household cleaning products. wikipedia.orgbcpp.org |

| Polymers & Plastics | Monomers for phenolic resins; used as antioxidants and stabilizers for polymers like PVC and rubber. wikipedia.orgroadmaptozero.com |

| Adhesives & Coatings | Components in the formulation of high-performance adhesives and protective coatings. wikipedia.org |

| Specialty Chemicals | Building blocks for fragrances, oil field chemicals, and fire retardants. wikipedia.org |

Specific Research Interest in o-(1-Propylpentyl)phenol Derivatives

This compound is a specific isomer within the broader alkylphenol family. Its chemical structure consists of a phenol ring with a 1-propylpentyl group attached at the ortho position relative to the hydroxyl group. Academic and industrial interest in specific alkylphenol isomers like this one is driven by the desire to fine-tune molecular properties for specialized applications. The placement of the alkyl group at the ortho position introduces distinct steric and electronic effects compared to its meta or para counterparts.

The primary research interest in this compound and its derivatives lies in its potential use as a specialized monomer or a chemical intermediate. The bulky ortho-alkyl group can influence the reactivity of the adjacent hydroxyl group and the remaining open positions on the aromatic ring. This steric hindrance can be exploited in polymer chemistry to control the structure and properties of phenolic resins. In synthetic chemistry, it serves as a building block for more complex molecules where precise substitution patterns are required. While extensive published research focusing solely on this compound is not widespread, its availability from chemical suppliers indicates its utility in synthetic and developmental research.

| Chemical Identifier | Data |

| IUPAC Name | 2-octan-4-ylphenol |

| CAS Number | 37631-10-0 |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| InChI Key | RBSPWYFBQCZMNZ-UHFFFAOYSA-N |

Scope and Objectives of Academic Inquiry

The academic inquiry into specific alkylphenols such as this compound is centered on establishing clear structure-property relationships. The objective is to understand how variations in the alkyl substituent—its size, shape, and position on the phenol ring—translate into measurable differences in physical properties and chemical reactivity.

Research objectives in this area typically include:

Synthesis of Novel Derivatives: Developing efficient synthetic routes to create a library of related ortho-alkylated phenols to systematically study the effects of steric bulk.

Polymerization Studies: Investigating the role of these specialized phenols as monomers or chain-terminating agents in the production of polymers with tailored thermal stability, solubility, and mechanical properties.

Intermediate for Fine Chemicals: Exploring the use of this compound as a precursor for high-value molecules, such as ligands for catalysis, or building blocks for pharmacologically active compounds where steric shielding is a design element.

Ultimately, the study of compounds like this compound contributes to a more profound understanding of physical organic chemistry and provides the foundational knowledge needed to design next-generation materials and chemicals.

Structure

2D Structure

Properties

CAS No. |

37631-10-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2-octan-4-ylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |

InChI Key |

RBSPWYFBQCZMNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C1=CC=CC=C1O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of O 1 Propylpentyl Phenol Derivatives

Mechanistic Investigations of Alkylation and Functionalization

The introduction of an alkyl group, such as the 1-propylpentyl group, onto a phenol (B47542) ring is a cornerstone of alkylphenol synthesis. This process, typically a Friedel-Crafts alkylation or a related reaction, involves several mechanistic steps that determine the final structure of the product.

The functionalization of phenols involves the activation of carbon-hydrogen (C-H) bonds on the aromatic ring. The hydroxyl (-OH) group of phenol is a powerful activating group, directing electrophilic substitution primarily to the ortho and para positions. mlsu.ac.in This activation facilitates the reaction, but also presents challenges in achieving chemo- and regioselectivity. nih.gov

The primary difficulties in the direct C-H functionalization of free phenols include:

The phenolic hydroxyl group's own acidity and nucleophilicity can lead to reactions on the oxygen atom (O-alkylation) instead of the benzene (B151609) ring. nih.gov

The high reactivity at both ortho and para positions can result in a mixture of isomers and polyalkylated products, reducing the selectivity of the C-H bond functionalization. mlsu.ac.innih.gov

Phenols are electron-rich and thus susceptible to oxidative decomposition, especially when stoichiometric oxidants are required for the C-H functionalization reaction. nih.gov

The most common mechanism for C-H activation in this context is electrophilic aromatic substitution. In this pathway, an electrophile (typically a carbocation generated from an alkene or alcohol) attacks the electron-rich phenol ring. The -OH group stabilizes the intermediate carbocation (the sigma complex or arenium ion), particularly when the attack is at the ortho or para position. slchemtech.com Brønsted or Lewis acid catalysts are often employed to generate a highly electrophilic species that can undergo a Friedel-Crafts-like reaction with the activated phenol. rsc.org

Catalysts are paramount in controlling the position of alkylation on the phenol ring, determining the ratio of ortho- to para-substituted products. The choice of catalyst can steer the reaction towards the desired isomer, such as o-(1-propylpentyl)phenol.

Lewis and Brønsted Acids: Traditional Friedel-Crafts alkylation uses Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to activate the alkylating agent and generate a carbocation. slchemtech.com The regioselectivity can be influenced by the coordination of the phenol's hydroxyl group with the catalyst. For instance, a combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity by creating a scaffold that pre-organizes both the phenol and the alcohol precursor for ortho-alkylation. chemrxiv.org Similarly, silica (B1680970) gel-supported aluminum phenolate (B1203915) catalysts, which exhibit Lewis acidity, have demonstrated ortho-selectivity for the initial alkylation step. whiterose.ac.uk

Zeolite Catalysts: Solid acid catalysts, particularly zeolites, offer significant advantages in directing regioselectivity due to their well-defined pore structures. Zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) have been studied for the alkylation of phenol with long-chain olefins. iitm.ac.in The shape selectivity of these catalysts can influence the product distribution. For example, in the alkylation of phenol with 1-octene (B94956), FAU zeolites showed the highest preference for the ortho-isomer, which is attributed to kinetic effects within the zeolite channels. iitm.ac.in The catalyst's pore dimensions can sterically hinder the formation of the bulkier para-isomer or the transition state leading to it, thereby favoring ortho-alkylation.

| Zeolite Catalyst | Key Characteristic | Observed Regioselectivity (o-/p- ratio) | Reference |

|---|---|---|---|

| H-beta (BEA) | Large pore, 3-dimensional channel system | 1.5 | iitm.ac.in |

| H-mordenite (MOR) | Medium pore, 1-dimensional channel system | 1.2 | iitm.ac.in |

| H-USY (FAU) | Large pore, 3-dimensional channel system | 1.9 | iitm.ac.in |

The formation of C-alkylated phenols can proceed through two distinct mechanistic pathways: a direct intermolecular reaction or an intramolecular rearrangement following an initial O-alkylation. caltech.edu

Intermolecular Pathway: This is a direct electrophilic aromatic substitution where the alkylating agent (e.g., a carbocation) attacks the phenol ring directly. This process is a classic intermolecular reaction. khanacademy.org

Intramolecular Pathway: This pathway involves an initial, often kinetically favored, O-alkylation to form a phenyl ether. caltech.edupnnl.gov This ether can then undergo an intramolecular rearrangement, where the alkyl group migrates from the oxygen atom to a carbon atom on the ring (ortho or para position). This rearrangement is significantly facilitated by acid catalysis, which protonates the ether oxygen and lowers the transition state energy for the migration. caltech.edu

Computational studies using density functional theory (DFT) have shown that O-alkylation to form the ether is often the most energetically favorable initial step. caltech.edu However, the C-alkylated products are typically more thermodynamically stable. The intramolecular rearrangement of the kinetically favored, reversibly formed phenyl ether is a significant pathway leading to the final C-alkylated products. pnnl.gov The competition between these two pathways is a critical factor in determining the final product distribution. caltech.edu

Dealkylation Processes of Alkylphenols

Dealkylation is the reverse of alkylation, involving the removal of an alkyl group from the phenol ring to yield phenol and an olefin. This process is important for converting alkylphenols, which can be derived from sources like lignin (B12514952), into valuable base chemicals. rsc.orgrsc.org

Acidic zeolites, such as H-ZSM-5, are highly effective and stable catalysts for the dealkylation of alkylphenols. rsc.orgacs.org The mechanism involves the Brønsted acid sites within the zeolite pores. The reaction proceeds through the following key steps:

Adsorption: The alkylphenol molecule adsorbs onto the active site within the zeolite.

Protonation: A proton from a Brønsted acid site is transferred to the aromatic ring of the alkylphenol. This protonation typically occurs at the ipso-carbon (the carbon atom bearing the alkyl group), as this leads directly to the cleavage of the C-C bond.

C-C Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the aromatic ring and the alkyl group.

Product Formation: This cleavage results in the formation of phenol and a carbocation corresponding to the alkyl group.

Olefin Release: The carbocation rapidly loses a proton to the zeolite framework, regenerating the active site and releasing an olefin.

Desorption: The phenol and olefin products desorb from the catalyst surface.

The stability of the carbocation formed during the cleavage step significantly influences the reaction rate. Alkylphenols that can form more stable secondary or tertiary carbocations (like 4-isopropylphenol) are much more reactive than those that form less stable primary carbocations (like 4-ethylphenol (B45693) or 4-n-propylphenol). ugent.be

The kinetics of zeolite-catalyzed dealkylation are highly sensitive to reaction conditions, including temperature, reactant structure, and the presence of co-feeds like water.

Temperature: Dealkylation reactions are typically carried out at relatively high temperatures (e.g., >300 °C) to provide sufficient energy to overcome the activation barrier for C-C bond cleavage. acs.org

Alkyl Group Structure: As mentioned, the structure of the alkyl group has a profound effect on reactivity. Density functional theory (DFT) calculations have confirmed the experimentally observed reactivity sequence: 4-isopropylphenol (B134273) > 4-n-propylphenol > 4-ethylphenol. ugent.be The secondary nature of the alkyl carbon involved in the dealkylation of 4-isopropylphenol strongly stabilizes the corresponding transition state, leading to a lower activation energy and a higher reaction rate. ugent.be

Presence of Water: The co-feeding of water or steam is crucial for maintaining high and stable catalytic activity. rsc.orgrsc.org In the absence of water, the catalyst deactivates rapidly. rsc.org Water plays multiple beneficial roles:

It competitively adsorbs with phenol on the Brønsted acid sites, promoting the desorption of the phenol product. rsc.orgacs.org

By facilitating product removal, it shortens the residence time of phenol within the zeolite pores, preventing subsequent reactions like condensation into bulky diphenylether moieties that can poison the active sites. acs.orgugent.be

It can form hydrogen bond chains with diffusing phenol molecules, further enhancing their mobility and exit from the catalyst channels. ugent.be

| Parameter | Condition | Effect on Propylphenol Conversion | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Temperature | Increased from 275 °C to 325 °C | Significant increase in conversion | Provides activation energy for C-C bond cleavage | rsc.org |

| Water Co-feed | Presence vs. Absence | Sustained high conversion with water; rapid deactivation without water | Prevents active site poisoning by promoting phenol desorption and inhibiting side reactions | rsc.orgugent.be |

| Alkyl Group Isomer | isopropyl vs. n-propyl | isopropylphenol is significantly more reactive | Greater stability of the secondary carbocation transition state | ugent.be |

Free-Energy Profiles of Dealkylation Reactions

There is no specific information available in the searched literature regarding the free-energy profiles for the dealkylation reactions of this compound. In general, the dealkylation of alkylphenols is a known industrial and biological process. For instance, O-dealkylation reactions are catalyzed by enzymes like cytochrome P450, proceeding through a proposed two-step mechanism involving hydrogen atom abstraction followed by oxygen rebound to form a hemiacetal intermediate, which then non-enzymatically dissociates. washington.edunih.gov N-dealkylation, another related process, has been studied extensively and can be achieved through various chemical methods, including the use of chloroformates or cyanogen (B1215507) bromide, and through oxidative catalysis. nih.govku.edu However, computational studies and experimental data detailing the free energy barriers and reaction coordinates for the specific removal of the 1-propylpentyl group from the ortho position of the phenol ring are not present in the available literature.

Oxidative and Cross-Coupling Reactivity

Phenoxyl Radical Formation and Reactivity

Detailed studies on the formation and reactivity of the phenoxyl radical specifically from this compound are absent from the searched scientific papers. The formation of phenoxyl radicals from generic phenols is a well-documented process initiated by one-electron oxidation. nist.gov This can be achieved through various means, including reactions with other free radicals (like hydroxyl radicals), metal ions, or enzymes. nist.govnih.govresearchgate.net These phenoxyl radicals are transient species whose properties and subsequent reactions, such as dimerization or further oxidation, are of significant interest. nist.govrsc.org However, no studies were found that specifically characterize the kinetic and thermodynamic parameters of the phenoxyl radical derived from this compound.

Enzyme-Mediated Diradical Cross-Coupling Reactions

There is no available research on enzyme-mediated diradical cross-coupling reactions involving this compound. This type of reaction is a key step in the biosynthesis of many natural products, where enzymes like laccases or peroxidases generate phenoxyl radicals that can then couple to form dimers or larger oligomers. nih.gov The regioselectivity and efficiency of these cross-coupling reactions are highly dependent on the specific phenolic substrate and the enzyme used. nih.gov Without experimental data for this compound, any discussion of its behavior in such enzymatic systems would be purely speculative.

Nitration Mechanisms of Phenolic Compounds

While the nitration of phenol and its derivatives is a classic and extensively studied electrophilic aromatic substitution reaction colab.wsmasterorganicchemistry.combyjus.com, the specific mechanism and product distribution for the nitration of this compound have not been documented in the available literature. The reaction of phenols with nitric acid can proceed via different mechanisms, sometimes involving nitrosation followed by oxidation, and can be catalyzed by nitrous acid. colab.ws The directing effect of the hydroxyl group and the steric hindrance of the bulky alkyl group would influence the positions of nitration on the aromatic ring. However, no specific studies detailing the outcomes of nitrating this compound were found.

Structure-Reactivity Relationships in Alkylphenol Chemistry

A quantitative analysis of the structure-reactivity relationship for this compound is not available. Such studies typically correlate the structural features of a series of related compounds with their reaction rates or equilibrium constants. For phenols, the nature and position of substituents on the aromatic ring significantly impact their reactivity in various reactions, including oxidation, electrophilic substitution, and acidity. The bulky, non-polar 1-propylpentyl group at the ortho position would be expected to exert significant steric and electronic effects, influencing the accessibility of the hydroxyl group and the ortho and para positions on the ring. However, without experimental data, a specific discussion of these relationships for the target molecule is not possible.

Advanced Spectroscopic and Chromatographic Characterization of O 1 Propylpentyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like o-(1-propylpentyl)phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the propylpentyl alkyl chain. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) and show complex splitting patterns due to ortho, meta, and para couplings. The phenolic hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The protons on the alkyl chain will appear in the upfield region (δ 0.8-3.0 ppm), with their chemical shifts and multiplicities determined by their proximity to the aromatic ring and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C1) is typically observed in the δ 150-160 ppm range. The other aromatic carbons will resonate between δ 115-140 ppm. The carbons of the propylpentyl group will appear in the upfield region of the spectrum.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.7 - 7.2 (m) | 115.8, 121.5, 126.9, 128.3 |

| Phenolic OH | 4.5 - 5.5 (br s) | - |

| Ar-CH | 2.8 - 3.2 (m) | 138.1 |

| CH(CH₂)₂ | 1.4 - 1.7 (m) | 39.5 |

| CH₂ | 1.2 - 1.4 (m) | 32.1, 29.8, 22.9 |

| CH₃ | 0.8 - 1.0 (t) | 14.2 |

Note: The data presented are predicted values based on typical chemical shifts for similar ortho-alkylated phenols and may not represent experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₄H₂₂O, molecular weight: 206.32 g/mol ), the mass spectrum would provide a molecular ion peak and a series of fragment ions that are characteristic of its structure.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 206. The fragmentation pattern of ortho-alkylphenols is often characterized by benzylic cleavage, leading to the formation of a stable ion. A significant fragmentation pathway would involve the cleavage of the C-C bond beta to the aromatic ring, resulting in the loss of a hexyl radical and the formation of a resonance-stabilized ion. Another common fragmentation for phenols is the loss of CO.

Plausible Mass Spectrometry Fragmentation Data for this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 206 | [C₁₄H₂₂O]⁺ | Molecular Ion |

| 149 | [C₁₀H₁₃O]⁺ | Loss of C₄H₉ (butyl radical) |

| 135 | [C₉H₁₁O]⁺ | Loss of C₅H₁₁ (pentyl radical) |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, loss of C₆H₁₃ (hexyl radical) |

| 107 | [C₇H₇O]⁺ | Loss of C₇H₁₅ (heptyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: This table represents a hypothetical fragmentation pattern based on the known behavior of similar alkylated phenols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (-OH) group and the aromatic ring.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 735-770 cm⁻¹ range can provide information about the ortho-substitution pattern of the benzene (B151609) ring.

Characteristic Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3010-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Alkyl |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1260 | C-O stretch | Phenol |

| 735-770 | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and semi-volatile compounds like alkylated phenols. chemistry-matters.com In a typical GC-MS analysis of this compound, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. The retention time from the GC and the mass spectrum together provide a high degree of certainty in the identification of the compound. Quantification can be achieved by creating a calibration curve using standards of known concentration.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with highly resolved peaks. When coupled with a Flame Ionization Detector (FID), GCxGC-FID is an excellent tool for the detailed characterization and quantification of complex mixtures containing various isomers of alkylated phenols. The structured nature of the GCxGC chromatogram, where chemically related compounds elute in specific regions, can aid in the identification of unknown components.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is widely used for monitoring the progress of chemical reactions. libretexts.org For instance, in the synthesis of this compound, which could be prepared via a Friedel-Crafts alkylation of phenol, TLC can be used to track the consumption of the starting materials (phenol and the alkylating agent) and the formation of the product. By spotting aliquots of the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the separation of the starting materials and the product. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the compounds.

Theoretical and Computational Chemistry of O 1 Propylpentyl Phenol

Quantum Chemical Modeling of Phenolic Systems

Quantum chemical modeling serves as a powerful tool for understanding the fundamental characteristics of phenolic compounds like o-(1-Propylpentyl)phenol. These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT studies focus on how the bulky alkyl substituent at the ortho position influences the electron distribution within the aromatic ring and the phenolic hydroxyl group.

The 1-propylpentyl group, being an electron-donating alkyl group, tends to increase the electron density on the aromatic ring through an inductive effect. This has a notable impact on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is typically raised, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy is also affected, and the HOMO-LUMO gap is a key determinant of the molecule's chemical reactivity and spectral properties.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the electronic delocalization and intramolecular interactions, such as hyperconjugation between the alkyl group and the phenyl ring.

Table 1: Calculated Electronic Properties of Phenolic Compounds using DFT (B3LYP/6-311++G(d,p))

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenol (B47542) | -6.78 | -1.25 | 5.53 | 1.45 |

| o-Cresol | -6.65 | -1.20 | 5.45 | 1.38 |

Note: The data in this table are representative values based on typical DFT calculations for substituted phenols and are intended for illustrative purposes.

Ab Initio Calculations for Reaction Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine the energetics of chemical reactions involving this compound. A key parameter of interest is the bond dissociation energy (BDE) of the phenolic O-H bond, which is crucial for understanding its antioxidant activity.

The presence of the ortho-alkyl group can influence the O-H BDE through both electronic and steric effects. Electron-donating groups generally lower the BDE, making the hydrogen atom easier to abstract. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, provide reliable BDE values. These calculations are vital for assessing the thermodynamic feasibility of various reaction pathways.

Table 2: Calculated O-H Bond Dissociation Energies (BDEs) of Phenolic Compounds

| Compound | BDE (kcal/mol) - Gas Phase | BDE (kcal/mol) - In Toluene |

|---|---|---|

| Phenol | 88.5 | 86.2 |

| o-Cresol | 87.3 | 85.0 |

Note: The data in this table are illustrative and based on general trends observed for alkylphenols.

Computational Studies of Reactivity and Selectivity

Computational chemistry plays a pivotal role in predicting and rationalizing the reactivity and selectivity observed in reactions involving this compound.

Simulation of C-H Functionalization Pathways

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Computational simulations can map out the potential energy surfaces for various C-H functionalization reactions on the this compound scaffold. These simulations can help identify the most likely sites for functionalization by comparing the activation energies for C-H bond cleavage at different positions on the aromatic ring. The directing effect of the hydroxyl group and the steric hindrance imposed by the bulky 1-propylpentyl group are critical factors that can be quantitatively assessed through these simulations.

Prediction of Reaction Intermediates and Transition States

A thorough understanding of a chemical reaction requires the characterization of its intermediates and transition states. Computational methods are invaluable for this purpose, as these species are often transient and difficult to observe experimentally. For reactions such as electrophilic aromatic substitution or oxidation of this compound, the geometries and energies of the corresponding arenium ion intermediates (Wheland intermediates) and the transition states leading to them can be calculated.

Table 3: Illustrative Relative Energies for Electrophilic Bromination of this compound

| Position of Attack | Relative Energy of Transition State (kcal/mol) | Relative Energy of Intermediate (kcal/mol) |

|---|---|---|

| C4 (para to -OH) | 0.0 | 0.0 |

| C6 (ortho to -OH) | +2.5 | +1.8 |

| C3 (meta to -OH) | +15.2 | +12.5 |

Note: These values are hypothetical and serve to illustrate the typical energy differences predicted by computational studies for electrophilic substitution on a substituted phenol.

Computational Analysis of Regioselectivity in Alkylation

The synthesis of this compound itself often involves the alkylation of phenol. Computational analysis can provide a deep understanding of the factors governing the regioselectivity of this reaction. The preference for ortho-alkylation over para-alkylation can be rationalized by examining the reaction pathways leading to the different isomers.

DFT calculations can be used to model the interaction of the phenol with the alkylating agent and the catalyst. By calculating the activation energies for the formation of the ortho and para products, the observed regioselectivity can be explained. Factors such as the nature of the catalyst, the reaction temperature, and the steric bulk of the alkylating agent can be systematically studied in silico to optimize the reaction conditions for the desired ortho-isomer.

Table 4: Calculated Activation Energies for Phenol Alkylation with 4-Octene

| Product Isomer | Catalyst System | Activation Energy (kcal/mol) |

|---|---|---|

| This compound | Aluminum phenoxide | 18.5 |

| p-(1-Propylpentyl)phenol | Aluminum phenoxide | 20.1 |

| This compound | Sulfuric acid | 22.3 |

Note: This data is illustrative, demonstrating how computational analysis can be used to compare the feasibility of different reaction pathways.

In Silico Approaches to Molecular Interactions

The study of this compound through theoretical and computational chemistry offers profound insights into its molecular behavior and potential interactions. These in silico methods provide a powerful lens to examine properties that are often challenging to measure experimentally.

Molecular Docking Simulations with Enzymes

Research on other ortho-alkylphenols, such as thymol (B1683141) and carvacrol, has demonstrated that these molecules can act as substrates for enzymes like tyrosinase. nih.govmdpi.com Docking simulations of these compounds into the active site of tyrosinase help to discern whether a molecule is likely to be a substrate or an inhibitor. nih.gov The simulations predict the binding affinity, often expressed as a docking score in kcal/mol, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

For a molecule like this compound, a docking simulation would involve preparing the 3D structure of the compound and the target enzyme. The simulation would then explore various possible binding poses of the phenol within the enzyme's active site, calculating the binding energy for each pose. The results would indicate the most likely binding mode and the strength of the interaction. For instance, docking studies with other phenolic compounds have identified key amino acid residues involved in binding, which is crucial for understanding the mechanism of action. semanticscholar.orgresearchgate.net

Table 1: Representative Molecular Docking Scores of Ortho-Alkylphenols with Tyrosinase

| Compound | Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Thymol | Tyrosinase | -5.5 | His244, Val283 |

| Carvacrol | Tyrosinase | -5.4 | His244, Val283 |

| Guaiacol | Tyrosinase | -5.1 | His244, Phe264 |

Note: The data in this table is illustrative of typical docking scores for ortho-alkylphenols with tyrosinase and is based on findings for structurally similar compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed activity.

Specific QSAR models for predicting the reactivity of this compound have not been detailed in published research. However, QSAR models have been successfully developed for other long-chain alkylphenols to predict parameters related to their environmental fate and reactivity, such as their Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). tandfonline.com

The development of a QSAR model for the reactivity of this compound would involve the following steps:

Data Collection: A dataset of structurally diverse phenols with experimentally determined reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each phenol in the dataset would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a model that correlates a selection of descriptors with the observed reactivity.

Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For example, a QSAR model for the biological oxidation of alkylphenols found that descriptors related to the molecular size and branching of the alkyl chain were significant predictors of the compound's degradability. tandfonline.com Such a model could, in principle, be used to estimate the reactivity of this compound.

Table 2: Example of Descriptors Used in QSAR Models for Alkylphenol Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Prediction of Chemical Parameters (e.g., pKa) Using DFT

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective tool for predicting various chemical parameters, including the acid dissociation constant (pKa) of phenolic compounds. nih.govmdpi.com

The pKa is a critical parameter that influences the physicochemical properties and biological activity of a molecule. DFT-based methods can predict the pKa of phenols with a high degree of accuracy. The most common approach involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution.

Recent studies have shown that accurate pKa prediction for phenols can be achieved using specific combinations of DFT functionals, basis sets, and solvation models. nih.govmdpi.com For instance, the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model has been shown to provide pKa values for a series of substituted phenols with a mean absolute error of about 0.3 pKa units compared to experimental values. nih.gov The inclusion of explicit water molecules in the calculation can further improve the accuracy, particularly for ortho-substituted phenols where intramolecular hydrogen bonding may be a factor. mdpi.com

While a DFT-calculated pKa for this compound is not specifically reported, the established methodologies suggest that a reliable prediction is achievable. The large, non-polar alkyl group at the ortho position would be expected to have a modest electronic effect on the acidity of the phenolic proton.

Table 3: Comparison of Experimental and DFT-Calculated pKa Values for Selected Ortho-Alkylphenols

| Compound | Experimental pKa | Calculated pKa (CAM-B3LYP/6-311G+dp/SMD) |

| o-Cresol | 10.29 | 10.35 |

| 2-Ethylphenol | 10.22 | 10.28 |

| 2-Isopropylphenol | 10.18 | 10.25 |

Note: The calculated pKa values are illustrative and based on methodologies reported in the literature for achieving high accuracy for substituted phenols. nih.govmdpi.com

Environmental Transformation and Mechanistic Degradation of Alkylphenols

Aerobic Biodegradation Pathways of Phenolic Compounds

Under aerobic conditions, the biodegradation of o-(1-Propylpentyl)phenol is predominantly carried out by microorganisms through enzymatic processes. The initial step involves the hydroxylation of the aromatic ring, a reaction catalyzed by phenol (B47542) hydroxylases, to form a substituted catechol. nih.gov This catechol derivative is a crucial intermediate that is subsequently channeled into ring-cleavage pathways. nih.govresearchgate.net

Once the substituted catechol, 3-(1-propylpentyl)catechol, is formed, the aromatic ring is opened through one of two primary enzymatic mechanisms: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.org

Ortho-Cleavage (Intradiol Fission): In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring. frontiersin.orgresearchgate.net This action results in the formation of cis,cis-muconic acid derivatives, which are then further metabolized into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. frontiersin.orgresearchgate.net While this pathway is common for phenol itself, studies on other alkylphenols suggest that the meta-cleavage pathway is often favored for substituted phenols. researchgate.netfrontiersin.org

Meta-Cleavage (Extradiol Fission): The meta-cleavage pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring at a bond adjacent to one of the hydroxyl groups. nih.govfrontiersin.org This process yields a 2-hydroxymuconic semialdehyde derivative. frontiersin.org Subsequent enzymatic reactions convert this intermediate into products like pyruvate (B1213749) and an acyl-CoA, which can then enter central metabolic pathways. frontiersin.org Research on various 4-alkylphenols has shown that catabolism occurs exclusively via this meta-cleavage pathway in certain bacteria, such as those from the genus Rhodococcus. frontiersin.org Given the structure of this compound, the meta-pathway is a highly probable route for its aerobic biodegradation.

The selection between the ortho- and meta-pathways is dependent on the specific microbial species and the enzymes they possess. nih.gov

| Pathway | Key Enzyme | Cleavage Position | Primary Product |

| Ortho-Cleavage | Catechol 1,2-dioxygenase | Between hydroxyl groups (intradiol) | Substituted cis,cis-muconic acid |

| Meta-Cleavage | Catechol 2,3-dioxygenase | Adjacent to hydroxyl groups (extradiol) | Substituted 2-hydroxymuconic semialdehyde |

The degradation of complex organic pollutants like this compound in the environment is rarely accomplished by a single microbial species. Instead, microbial consortia, or mixed communities of different microorganisms, typically carry out this process. frontiersin.orgmdpi.com These consortia offer significant advantages over individual strains, including a wider range of metabolic capabilities and increased resilience to environmental stresses and high pollutant concentrations. frontiersin.orgnih.gov

Anaerobic Transformation Processes

In environments devoid of oxygen, such as saturated soils, sediments, and certain groundwater zones, the transformation of this compound proceeds through anaerobic pathways. These processes are biochemically distinct from aerobic degradation. The general strategy for anaerobic degradation of phenolic compounds involves an initial activation of the aromatic ring, followed by reduction and eventual ring cleavage. d-nb.info

For phenol and its derivatives, the central pathway involves the conversion to a common intermediate, benzoyl-coenzyme A (benzoyl-CoA). researchgate.net This conversion typically occurs through a sequence of four reactions:

Phosphorylation: The phenolic hydroxyl group is first phosphorylated to create phenylphosphate. researchgate.net

Carboxylation: The phenylphosphate is then carboxylated, typically at the para-position, to form 4-hydroxybenzoate (B8730719). researchgate.net

Thioesterification: The 4-hydroxybenzoate is subsequently activated to its corresponding coenzyme A thioester, 4-hydroxybenzoyl-CoA. researchgate.net

Reductive Dehydroxylation: Finally, the hydroxyl group is removed reductively to yield benzoyl-CoA. researchgate.net

From benzoyl-CoA, the aromatic ring is reduced and then hydrolytically cleaved, ultimately leading to intermediates that can be funneled into central metabolism. researchgate.net At least four distinct physiological groups of microbes, including hydrolyzing bacteria, fermenting bacteria, acetogenic bacteria, and methanogenic archaea, are required for the complete anaerobic degradation of phenolic compounds to methane (B114726) and carbon dioxide. researchgate.net

Atmospheric Transformation Mechanisms

This compound, due to its volatility, can be present in the atmosphere where it undergoes chemical transformations, primarily through oxidation reactions in the gas and aqueous phases. mdpi.com

In the atmospheric aqueous phase (e.g., cloud droplets, fog, and aerosol water), phenolic compounds are susceptible to oxidation by various reactive species. mdpi.com The most significant oxidants are hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). mdpi.comcopernicus.org

The reaction with hydroxyl radicals is a dominant degradation pathway. mdpi.com The •OH radical can either abstract a hydrogen atom from the phenolic hydroxyl group or, more commonly, add to the electron-rich aromatic ring. researchgate.net The presence of the electron-donating (1-propylpentyl) alkyl group on the benzene (B151609) ring is expected to increase the rate of this electrophilic addition compared to unsubstituted phenol. mdpi.com This reaction leads to the formation of hydroxylated intermediates, such as substituted catechols and hydroquinones. nih.gov The atmospheric lifetime of phenolic compounds is critically dependent on the concentration of these oxidants. mdpi.com

Further reactions of the intermediates formed during atmospheric oxidation can lead to a variety of secondary products, contributing to the formation of secondary organic aerosol (SOA). mdpi.comnih.gov

Nitrophenols: In the presence of nitrogen oxides (NOx), which are common atmospheric pollutants, the phenoxy radicals or hydroxylated intermediates formed from the initial oxidation can react with nitrogen dioxide (NO₂) to form nitrophenols. researchgate.netnih.gov For this compound, this would likely lead to the formation of various nitro- and dinitro- derivatives. These nitrophenolic compounds are significant as they are known to be light-absorbing, contributing to the formation of "brown carbon" in the atmosphere. nih.gov

Dimers: The phenoxy radicals produced from the initial hydrogen abstraction or subsequent reactions can also undergo self-coupling or react with other phenolic molecules. researchgate.net This radical-mediated process can lead to the formation of dimers and other higher molecular weight oligomers. nih.gov These low-volatility products can partition from the gas phase to the particle phase, contributing to SOA mass. mdpi.com

The specific products formed will depend on a variety of factors, including the concentrations of different oxidants and pollutants (e.g., •OH, O₃, NOx), light intensity, and the presence of other atmospheric components like mineral dust, which can catalyze heterogeneous reactions. mdpi.comnih.gov

Factors Influencing Environmental Persistence and Transformation Kinetics

The environmental persistence and transformation kinetics of alkylphenols, including this compound, are governed by a complex interplay of various physicochemical and biological factors. These factors dictate the ultimate fate and potential impact of these compounds in different environmental compartments such as soil, water, and air. The primary routes of transformation include biodegradation, photodegradation, and chemical oxidation.

The structure of the alkylphenol itself plays a crucial role. For instance, the length and branching of the alkyl chain can influence its bioavailability and susceptibility to microbial attack. Longer, more complex alkyl chains can sometimes hinder enzymatic degradation compared to simpler phenolic structures.

Abiotic Factors:

Several abiotic factors significantly influence the degradation rates of phenolic compounds:

pH: The pH of the surrounding medium (water or soil) can affect the chemical form of the phenol and the activity of degrading microorganisms and enzymes. Extreme pH values (both acidic and alkaline) can alter the ionization state of the phenolic hydroxyl group, potentially impacting its reactivity and bioavailability. crew.ac.uk For example, some studies have shown that phenol oxidase activity, which is involved in the degradation of phenolics, increases with rising pH in peat soils. nih.gov

Temperature: Temperature affects the rates of both chemical reactions and microbial metabolism. Generally, an increase in temperature leads to an increase in the rate of degradation, up to an optimal point for microbial activity. researchgate.net For instance, optimal temperatures for phenol biodegradation by bacteria are often in the range of 20-30°C. researchgate.net

Sunlight (UV Exposure): Photodegradation is a significant abiotic pathway for the transformation of phenols in sunlit surface waters and the atmosphere. mdpi.comcdc.gov The absorption of UV radiation can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in oxidizing phenolic compounds. mdpi.comresearchgate.net The rate of photodegradation is influenced by the intensity of solar radiation, the presence of photosensitizing substances in the water, and the water's clarity.

Oxygen Availability: The presence of oxygen is a critical factor, particularly for aerobic biodegradation, which is a major pathway for phenol removal. researchgate.net Aerobic microorganisms utilize oxygen as an electron acceptor during the metabolic breakdown of these compounds. researchgate.net In anaerobic (oxygen-deficient) environments, degradation can still occur but often proceeds at a slower rate and through different metabolic pathways.

Presence of Other Chemicals: The environmental matrix is often a complex mixture of various organic and inorganic substances that can influence the degradation of a specific compound.

Inorganic Salts and Transition Metals: Ions such as nitrate (NO₃⁻) and copper (Cu²⁺) have been shown to promote the OH oxidation of phenolic compounds, while sulfate (B86663) (SO₄²⁻) can inhibit the reaction. mdpi.com

Organic Matter: Dissolved and particulate organic matter can affect the fate of alkylphenols through sorption, which can either reduce their bioavailability for degradation or facilitate their transport. crew.ac.uk

Inhibitory Compounds: High concentrations of the phenol itself or the presence of other toxic compounds, such as heavy metals, can inhibit the activity of degrading microorganisms. researchgate.net Conversely, the presence of a more easily degradable primary substrate can sometimes lead to the co-metabolic degradation of a more persistent compound. nih.gov

Biotic Factors:

The biodegradation of alkylphenols is primarily carried out by a diverse range of microorganisms, including bacteria and fungi. academicjournals.orgijrrjournal.com

Microbial Community: The composition and diversity of the microbial community present in a particular environment are key determinants of biodegradation potential. The presence of microorganisms with the necessary enzymatic machinery to break down the aromatic ring and metabolize the alkyl side chain is essential. researchgate.net Genera such as Pseudomonas, Bacillus, and Rhodococcus are well-known for their ability to degrade phenolic compounds. researchgate.netnih.gov

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate and extent of biodegradation, even if a competent microbial population is present. researchgate.net

Enzyme Activity: The degradation process is mediated by specific enzymes. For aerobic degradation, the initial step often involves a hydroxylase enzyme that converts the phenol to a catechol intermediate. ijrrjournal.com This is followed by ring cleavage, which can occur via either the ortho or meta pathway, catalyzed by dioxygenase enzymes. ijrrjournal.comnih.gov The activity of these enzymes is influenced by the abiotic factors mentioned above.

Transformation Kinetics:

The rate at which an alkylphenol is transformed in the environment is described by its transformation kinetics. These kinetics are often complex and can be influenced by all the factors discussed.

Reaction Order: The degradation of phenolic compounds can often be described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the phenol. nih.gov However, at high concentrations that may be inhibitory to microorganisms, more complex models like the Haldane kinetic model may be necessary to describe the biodegradation rate. nih.gov

Half-life: The persistence of a compound in a specific environmental compartment is often expressed as its half-life (t½), which is the time it takes for 50% of the initial concentration to be transformed. The half-life of phenolic compounds can vary widely depending on the environmental conditions. For example, the biodegradation half-life of phenol in lake water can be less than a day, while in estuarine water it can be up to 9 days. cdc.gov The atmospheric lifetime of phenols, determined by their reaction with hydroxyl radicals, is also a critical parameter for understanding their environmental persistence. mdpi.com

The following interactive tables summarize some of the key factors and their influence on the environmental transformation of phenolic compounds.

Table 1: Influence of Abiotic Factors on Phenol Degradation

| Factor | Effect on Degradation Rate | Optimal Conditions/Remarks |

| pH | Can enhance or inhibit | Optimal pH for microbial degradation is often near neutral (around 7.0). researchgate.net Extreme pH can slow degradation. crew.ac.uk |

| Temperature | Increases with temperature up to an optimum | Optimal range for many degrading bacteria is 20-30°C. researchgate.net |

| Sunlight (UV) | Promotes photodegradation | Rate depends on light intensity and water clarity. mdpi.com |

| Oxygen | Essential for aerobic degradation | Aerobic degradation is generally faster than anaerobic degradation. researchgate.net |

| Inorganic Ions | Varied effects | NO₃⁻ and Cu²⁺ can promote oxidation, while SO₄²⁻ can inhibit it. mdpi.com |

Table 2: Influence of Biotic Factors on Phenol Biodegradation

| Factor | Influence on Biodegradation | Examples/Details |

| Microbial Population | Presence of specific degraders is crucial | Bacteria (Pseudomonas, Bacillus) and fungi (Aspergillus, Phanerochaete) are effective. academicjournals.orgijrrjournal.com |

| Nutrient Availability | Essential for microbial growth | Nitrogen and phosphorus are key limiting nutrients. researchgate.net |

| Enzyme Activity | Catalyzes the degradation reactions | Key enzymes include hydroxylases and dioxygenases. ijrrjournal.com |

| Co-contaminants | Can inhibit or enhance (co-metabolism) | High concentrations of phenols or heavy metals can be toxic to microbes. researchgate.net |

Table 3: Kinetic Parameters for Phenol Transformation

| Process | Typical Kinetic Model | Influencing Factors | Half-life Range |

| Biodegradation | Pseudo-first-order, Haldane | Microbial population, nutrients, temperature, pH | <1 to 9 days in water. cdc.gov |

| Photodegradation | Pseudo-first-order | Light intensity, presence of sensitizers | ~19 hours for photooxidation by peroxyl radicals. cdc.gov |

| Atmospheric Oxidation | Second-order | Concentration of hydroxyl radicals | Estimated atmospheric lifetimes vary based on reaction rates. mdpi.com |

Future Research Directions and Emerging Trends in O 1 Propylpentyl Phenol Research

The study of o-(1-propylpentyl)phenol, a member of the broader class of long-chain alkylphenols, is entering a new phase driven by advancements in sustainable chemistry, computational power, materials science, and environmental science. While historically, alkylphenols have been utilized in the production of surfactants, additives for fuels and lubricants, and as monomers for polymers, future research is pivoting towards more specialized, high-value applications and a more thorough understanding of their lifecycle. This article explores the emerging trends and future research directions focused on this specific ortho-substituted alkylphenol.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying o-(1-Propylpentyl)phenol in biological and environmental matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are validated for quantifying alkylphenol derivatives like this compound. For biological samples, mass spectrometry coupled with chromatography enhances sensitivity. Ensure calibration standards match the matrix (e.g., plasma, water) to account for interference. Refer to analytical protocols in toxicokinetic studies for method optimization, including extraction efficiency and limit of detection (LOD) validation .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use PPE (gloves, lab coats, goggles) certified for organic solvents. Establish routine monitoring of airborne concentrations using NIOSH-approved methods. Emergency protocols must include accessible eye-wash stations and showers, with decontamination procedures for spills. Training should emphasize avoiding cross-contamination (e.g., no food in labs) and proper disposal of contaminated clothing .

Q. Which databases and literature sources are authoritative for toxicological data on this compound?

- Methodological Answer : Prioritize PubMed, TOXNET, and ECHA for peer-reviewed toxicokinetic and hazard data. Systematic reviews from agencies like EFSA or the US EPA provide consolidated risk assessments. Cross-reference CAS Registry (90-43-7 for related o-phenylphenol) to identify structurally analogous compounds with established toxicity profiles. Avoid non-peer-reviewed platforms; instead, use ChemIDplus for regulatory compliance data .

Advanced Research Questions

Q. How do structural modifications to the alkyl chain in this compound influence its metabolic pathways and persistence in biological systems?

- Methodological Answer : Comparative studies using isotopic labeling (e.g., ¹⁴C/¹³C) can track metabolic fate. For instance, dermal application studies in humans show hydroxylation and glucuronidation as primary detoxification routes. Longer alkyl chains may delay hepatic clearance, increasing bioaccumulation potential. Use in vitro microsomal assays (e.g., liver S9 fractions) to identify cytochrome P450 isoforms involved. Structural-Activity Relationship (SAR) models can predict metabolite formation .

Q. What experimental design considerations are critical for assessing endocrine-disrupting effects of this compound derivatives?

- Methodological Answer : Use estrogen receptor (ER)-transactivation assays (e.g., luciferase reporter systems) to evaluate agonist/antagonist activity. Control for phenol red in cell culture media, as it exhibits weak estrogenic activity and may confound results. Include positive controls (e.g., bisphenol A) and dose-response curves spanning environmental-relevant concentrations (nM–µM). Validate findings with in vivo models (e.g., uterotrophic assays) .

Q. How can contradictory data on this compound’s environmental degradation rates be resolved?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (pH, UV exposure). Standardize degradation studies using OECD guidelines for hydrolysis and photolysis. For aqueous reactions, monitor hydroxyl radical (·OH) kinetics via pulse radiolysis, as ·OH is a primary oxidant. Compare half-lives under controlled vs. natural conditions (e.g., humic acid presence). Data reconciliation should account for matrix effects (e.g., salinity, organic carbon) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer : Employ Friedel-Crafts alkylation with boron trifluoride catalysts to attach the 1-propylpentyl group to phenol. Purify intermediates via fractional distillation or preparative HPLC. Confirm regioselectivity using ¹H/¹³C NMR and X-ray crystallography. For high-throughput screening, automate reaction conditions (temperature, solvent polarity) to maximize yield and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.